REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[N+:5]([C:8]1[CH:13]=[CH:12][C:11](Cl)=[CH:10][CH:9]=1)([O-:7])=[O:6].[OH-:15].[Na+]>CS(C)=O>[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([O:3][CH2:2][CH2:1][O:4][C:11]2[CH:12]=[CH:13][C:8]([N+:5]([O-:6])=[O:15])=[CH:9][CH:10]=2)=[CH:10][CH:9]=1)([O-:7])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
346.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCCOC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |